N-(4-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide
説明
N-(4-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide, commonly known as SBI-0206965, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its ability to inhibit autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis, and has been implicated in various diseases.
作用機序
SBI-0206965 inhibits autophagy by targeting the ULK1 kinase, which is a key regulator of this process. ULK1 is responsible for initiating the formation of the autophagosome, which is the structure that engulfs and degrades cellular components. SBI-0206965 binds to the ATP-binding site of ULK1, thereby inhibiting its kinase activity and preventing the formation of the autophagosome.
Biochemical and Physiological Effects:
The inhibition of autophagy by SBI-0206965 has been shown to have various biochemical and physiological effects. In cancer cells, the inhibition of autophagy enhances the efficacy of chemotherapy and radiation therapy by increasing the sensitivity of cancer cells to these treatments. In neurodegenerative diseases, the inhibition of autophagy reduces the accumulation of misfolded proteins, which are a hallmark of these diseases. In infectious diseases, the inhibition of autophagy inhibits the replication of certain viruses, including the Zika virus.
実験室実験の利点と制限
SBI-0206965 has several advantages for lab experiments, including its high potency and selectivity for ULK1, its solubility in DMSO and ethanol, and its ability to inhibit autophagy in various cell types. However, there are also some limitations to using SBI-0206965 in lab experiments, including its potential off-target effects and its limited stability in aqueous solutions.
将来の方向性
There are several future directions for the study of SBI-0206965, including the development of more potent and selective inhibitors of ULK1, the investigation of its potential applications in other diseases, and the optimization of its pharmacokinetic properties for clinical use. Additionally, the study of the mechanism of autophagy inhibition by SBI-0206965 may provide insights into the regulation of this process and lead to the development of new therapies for diseases that involve dysregulation of autophagy.
科学的研究の応用
SBI-0206965 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. It has been shown to inhibit autophagy, a cellular process that plays a crucial role in cellular homeostasis, and has been implicated in various diseases. In cancer research, SBI-0206965 has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting autophagy in cancer cells. In neurodegenerative diseases, SBI-0206965 has been shown to reduce the accumulation of misfolded proteins, which are a hallmark of these diseases. In infectious diseases, SBI-0206965 has been shown to inhibit the replication of certain viruses, including the Zika virus.
特性
IUPAC Name |
N-(4-iodophenyl)-3-piperidin-1-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O3S/c19-15-7-9-16(10-8-15)20-18(22)14-5-4-6-17(13-14)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBJMYCTJZXDLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。